

# Statistical Analysis of XEN723 Treatment Versus Control Groups

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **XEN723**

Cat. No.: **B3181703**

[Get Quote](#)

## Introduction

**XEN723** is a novel investigational small molecule inhibitor targeting the pro-inflammatory cytokine, Interleukin-17A (IL-17A). IL-17A is a key mediator in the pathogenesis of several autoimmune and inflammatory diseases. This document provides a comparative analysis of **XEN723** treatment versus a placebo control group in a preclinical model of rheumatoid arthritis.

## Data Presentation

The following tables summarize the key findings from a 28-day preclinical study in a collagen-induced arthritis (CIA) mouse model.

Table 1: Clinical Arthritis Score

| Treatment Group   | Mean Arthritis Score (Day 28) | Standard Deviation | p-value |
|-------------------|-------------------------------|--------------------|---------|
| Vehicle Control   | 12.4                          | 2.1                | <0.001  |
| XEN723 (10 mg/kg) | 4.2                           | 1.5                |         |

Lower scores indicate reduced disease severity.

Table 2: Paw Thickness Measurement

| Treatment Group   | Mean Change in Paw Thickness (mm) | Standard Deviation | p-value |
|-------------------|-----------------------------------|--------------------|---------|
| Vehicle Control   | 1.8                               | 0.4                | <0.001  |
| XEN723 (10 mg/kg) | 0.5                               | 0.2                |         |

Represents the mean increase in paw thickness from baseline to day 28.

Table 3: Serum IL-17A Concentration

| Treatment Group   | Mean IL-17A Concentration (pg/mL) | Standard Deviation | p-value |
|-------------------|-----------------------------------|--------------------|---------|
| Vehicle Control   | 85.3                              | 12.7               | <0.01   |
| XEN723 (10 mg/kg) | 31.6                              | 8.9                |         |

Serum levels measured at the end of the study.

## Experimental Protocols

### 1. Collagen-Induced Arthritis (CIA) Model

- Animal Model: Male DBA/1 mice, 8-10 weeks old.
- Induction: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) was administered on day 21.
- Treatment: Mice were randomized into two groups (n=10 per group) upon the first signs of arthritis (typically around day 21-24):
  - Vehicle Control: Daily oral gavage of 0.5% methylcellulose.
  - **XEN723**: Daily oral gavage of 10 mg/kg **XEN723** suspended in 0.5% methylcellulose.

- Clinical Assessment: Arthritis severity was scored three times a week on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. Paw thickness was measured using a digital caliper.

## 2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A

- Sample Collection: Blood was collected via cardiac puncture at the termination of the study (day 28). Serum was isolated by centrifugation.
- Assay: Serum IL-17A levels were quantified using a commercially available mouse IL-17A ELISA kit according to the manufacturer's instructions. Optical density was measured at 450 nm, and concentrations were determined from a standard curve.

## Visualizations

Below are diagrams illustrating the proposed signaling pathway of **XEN723** and the experimental workflow.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **XEN723** action.



[Click to download full resolution via product page](#)

Caption: Workflow of the preclinical study.

- To cite this document: BenchChem. [Statistical Analysis of XEN723 Treatment Versus Control Groups]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3181703#statistical-analysis-of-xen723-treatment-versus-control-groups>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)